Cas no 912767-29-4 (methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate)

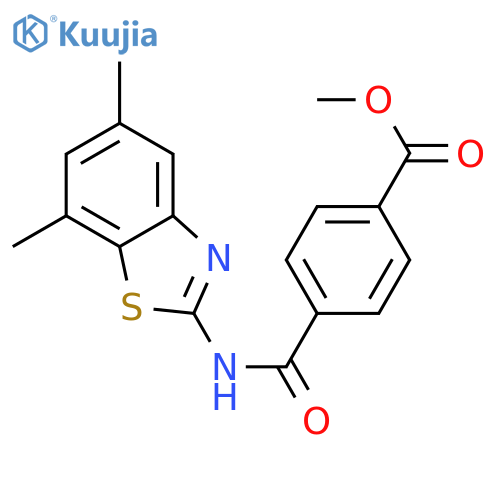

912767-29-4 structure

商品名:methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate

CAS番号:912767-29-4

MF:C18H16N2O3S

メガワット:340.396243095398

CID:6577938

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate

- methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

-

- インチ: 1S/C18H16N2O3S/c1-10-8-11(2)15-14(9-10)19-18(24-15)20-16(21)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21)

- InChIKey: XERFRINJPFIXRB-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(C(=O)NC2=NC3=CC(C)=CC(C)=C3S2)C=C1

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1813-0495-1mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-4mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-2mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-100mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-15mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-25mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-75mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-20μmol |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-5mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1813-0495-20mg |

methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

912767-29-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

912767-29-4 (methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量